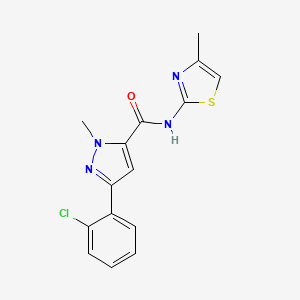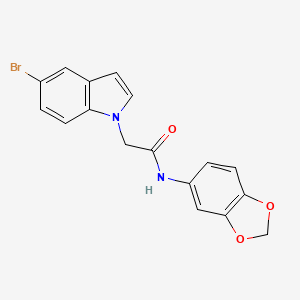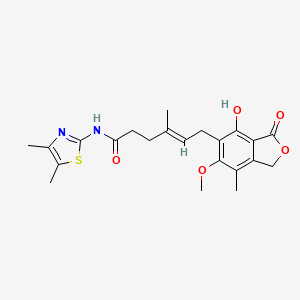![molecular formula C27H23N5O4 B10991181 N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanamide](/img/structure/B10991181.png)
N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZIMIDAZOL-5-YL)-3-[5,11-DIOXO-6A,11-DIHYDROISOINDOLO[2,1-A]QUINAZOLIN-6(5H)-YL]PROPANAMIDE is a complex organic compound that features a benzimidazole and isoindoloquinazoline moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZIMIDAZOL-5-YL)-3-[5,11-DIOXO-6A,11-DIHYDROISOINDOLO[2,1-A]QUINAZOLIN-6(5H)-YL]PROPANAMIDE typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:
- Formation of the benzimidazole core through cyclization reactions.
- Introduction of the isoindoloquinazoline moiety via condensation reactions.
- Coupling of the two moieties through amide bond formation.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.
化学反応の分析
Types of Reactions
N-(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZIMIDAZOL-5-YL)-3-[5,11-DIOXO-6A,11-DIHYDROISOINDOLO[2,1-A]QUINAZOLIN-6(5H)-YL]PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anticancer, antiviral, or antimicrobial properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of N-(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZIMIDAZOL-5-YL)-3-[5,11-DIOXO-6A,11-DIHYDROISOINDOLO[2,1-A]QUINAZOLIN-6(5H)-YL]PROPANAMIDE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of specific enzymes, blocking of receptor sites, or interference with cellular signaling pathways.
類似化合物との比較
Similar Compounds
Similar compounds to N-(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZIMIDAZOL-5-YL)-3-[5,11-DIOXO-6A,11-DIHYDROISOINDOLO[2,1-A]QUINAZOLIN-6(5H)-YL]PROPANAMIDE include other benzimidazole derivatives and isoindoloquinazoline analogs. These compounds share structural similarities and may exhibit comparable chemical and biological properties.
Uniqueness
The uniqueness of N-(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZIMIDAZOL-5-YL)-3-[5,11-DIOXO-6A,11-DIHYDROISOINDOLO[2,1-A]QUINAZOLIN-6(5H)-YL]PROPANAMIDE lies in its specific combination of functional groups and structural features, which may confer unique reactivity and biological activity compared to other compounds in its class.
特性
分子式 |
C27H23N5O4 |
|---|---|
分子量 |
481.5 g/mol |
IUPAC名 |
N-(1,3-dimethyl-2-oxobenzimidazol-5-yl)-3-(5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)propanamide |
InChI |
InChI=1S/C27H23N5O4/c1-29-21-12-11-16(15-22(21)30(2)27(29)36)28-23(33)13-14-31-24-17-7-3-4-8-18(17)26(35)32(24)20-10-6-5-9-19(20)25(31)34/h3-12,15,24H,13-14H2,1-2H3,(H,28,33) |
InChIキー |
QYEIROHOYHOJJB-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C=C(C=C2)NC(=O)CCN3C4C5=CC=CC=C5C(=O)N4C6=CC=CC=C6C3=O)N(C1=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-(4-sulfamoylbenzyl)propanamide](/img/structure/B10991109.png)
![1-[4-(dimethylsulfamoyl)phenyl]-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide](/img/structure/B10991125.png)
![N-{[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycylglycine](/img/structure/B10991126.png)
![4-(3-chlorophenyl)-N-[2-(cyclohexylamino)-2-oxoethyl]piperazine-1-carboxamide](/img/structure/B10991138.png)
![{4-[(4,6-Dimethylpyrimidin-2-yl)amino]phenyl}(2-phenylmorpholin-4-yl)methanone](/img/structure/B10991148.png)
![3-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-N-(1H-indol-6-yl)propanamide](/img/structure/B10991156.png)
![2,4-dichloro-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B10991163.png)
![methyl 6-({[4-(1,3-benzodioxol-5-yl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)hexanoate](/img/structure/B10991168.png)
![N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B10991174.png)
![methyl 5-(2-methylpropyl)-2-({[2-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}amino)-1,3-thiazole-4-carboxylate](/img/structure/B10991183.png)

![N-(6-methoxypyridin-3-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide](/img/structure/B10991190.png)
